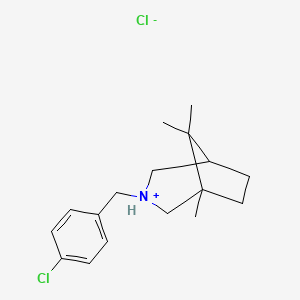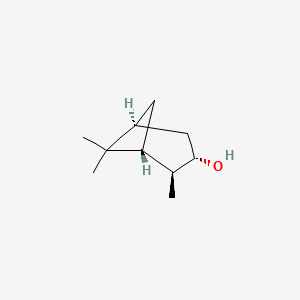![molecular formula C16H30O9 B13745865 1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane CAS No. 41258-95-1](/img/structure/B13745865.png)
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is a complex organic compound with the molecular formula C16H30O9 and a molecular weight of 366.404 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as dioxolane, oxirane, and trioxane rings. These structural features make it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolane and 1,3,5-trioxane can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
For the synthesis of 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane, a common method involves the reaction of epichlorohydrin with butanediol in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane rings.
Industrial Production Methods
Industrial production of 1,3-dioxolane and 1,3,5-trioxane often involves the polymerization of formaldehyde in the presence of a catalyst . The process can be carried out using different methods such as solvent-based or bulk polymerization. In the solvent-based method, formaldehyde is reacted with dioxolane in the presence of a solvent like petroleum ether or cyclohexane . The reaction is typically conducted at elevated temperatures (around 65°C) and involves the use of a catalyst to control the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, RLi, RMgX, RCuLi, NH3, RNH2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of lactones or related cleavage products .
Applications De Recherche Scientifique
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds . The dioxolane and trioxane rings provide stability and can protect other functional groups from unwanted reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the oxirane and trioxane rings.
1,3,5-Trioxane: Contains the trioxane ring but lacks the dioxolane and oxirane rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains oxirane rings but has a different backbone structure.
Uniqueness
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is unique due to its combination of dioxolane, oxirane, and trioxane rings. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
41258-95-1 |
|---|---|
Formule moléculaire |
C16H30O9 |
Poids moléculaire |
366.40 g/mol |
Nom IUPAC |
1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C10H18O4.C3H6O3.C3H6O2/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10;1-4-2-6-3-5-1;1-2-5-3-4-1/h9-10H,1-8H2;1-3H2;1-3H2 |
Clé InChI |
VANIDRWAFXGRKT-UHFFFAOYSA-N |
SMILES canonique |
C1COCO1.C1C(O1)COCCCCOCC2CO2.C1OCOCO1 |
Numéros CAS associés |
41258-95-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)





![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)





![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
